molecular formula C22H19N3O4S B2659441 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 476462-15-4

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2659441
CAS No.: 476462-15-4
M. Wt: 421.47
InChI Key: FZRNDXTZVVCVLU-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
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Biological Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a thiadiazole ring and a naphthalenyl ether group. Its molecular formula is C19H18N4O3S, with a molecular weight of 378.44 g/mol. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC19H18N4O3S
Molecular Weight378.44 g/mol
LogP3.5602
Polar Surface Area78.418 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of thiadiazole can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported as low as 0.28 µg/mL for MCF-7 cells, indicating potent activity .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). Additionally, some compounds have been shown to inhibit key signaling pathways involved in tumor growth, such as VEGFR-2 .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Enzymes : Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .
  • Experimental Models : In vivo studies using animal models have demonstrated that thiadiazole derivatives can significantly reduce inflammation markers, supporting their potential therapeutic application in inflammatory diseases.

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties:

  • Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
  • Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways essential for microbial survival.

Case Studies

A series of case studies have highlighted the biological efficacy of thiadiazole derivatives:

  • Study on Cytotoxicity : A recent study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cell lines using the MTT assay. The most active derivative exhibited an IC50 value lower than 10 µM across all tested cell lines .
  • Anti-inflammatory Assessment : In another study, the anti-inflammatory potential was assessed using carrageenan-induced paw edema in rats. The compound demonstrated significant reduction in paw swelling compared to control groups .

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-27-16-9-10-19(28-2)18(12-16)21-24-25-22(30-21)23-20(26)13-29-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRNDXTZVVCVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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